1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a bicyclic purine-2,6-dione core substituted with a 3-chlorobenzyl group at position 1, a 3,5-dimethylpyrazole moiety at position 8, an isobutyl chain at position 7, and a methyl group at position 2. Purine derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties. Crystallographic analysis of such compounds often employs software like SHELX for structure refinement, as noted in historical crystallography studies .
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-13(2)11-27-18-19(24-21(27)29-15(4)9-14(3)25-29)26(5)22(31)28(20(18)30)12-16-7-6-8-17(23)10-16/h6-10,13H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMKYXJLKPJRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 412.9 g/mol
- CAS Number : 1013875-69-8
The biological activity of this compound is primarily attributed to its interaction with phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes, including inflammation and neuronal signaling. Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses and neuronal functions .
Anti-inflammatory Effects
Research indicates that PDE4 inhibitors can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL)-17 and -23. By elevating cAMP levels, these compounds can enhance the production of anti-inflammatory cytokines like IL-10 .
Neuroprotective Properties
The compound shows promise in neuroprotection by potentially improving cognitive functions and memory consolidation. Studies suggest that selective inhibition of PDE4D isoforms may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-tumor activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of hepatocellular carcinoma and breast cancer . The mechanism involves the modulation of cAMP signaling pathways that influence cell growth and apoptosis.
Structure-Activity Relationship (SAR)
A study focusing on SAR revealed that modifications to the pyrazole ring enhance the compound's potency against specific cancer types. The presence of the chlorobenzyl group is critical for its biological activity, as it influences binding affinity to target enzymes .
Summary Table of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other heterocyclic systems, particularly pyrazole-containing derivatives. For instance, 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and 5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) from Molecules (2012) feature pyrazole moieties linked to thiophene cores . Key differences include:
- Core Structure : The target compound’s purine-dione core contrasts with the thiophene backbone of 7a/7b, influencing electronic properties and binding interactions.
- Substituents: The 3-chlorobenzyl and isobutyl groups in the target compound may enhance lipophilicity compared to the polar cyanothiophene and ester groups in 7a/7b.
Pharmacological Implications (Hypothetical)
- Pyrazole Role: Pyrazole groups in both the target compound and 7a/7b may act as hydrogen-bond acceptors/donors, critical for target engagement.
- Chlorobenzyl Group : The 3-chlorobenzyl substituent could improve blood-brain barrier penetration compared to the polar thiophene derivatives.
Data Table: Structural and Hypothetical Property Comparison
Méthodes De Préparation
Core Purine Skeleton Formation
The synthesis begins with constructing the purine-2,6-dione core. A method adapted from WO2015107533A1 employs a one-pot, in-situ reaction using 3-methylxanthine as the starting material. The process involves:
- Alkylation at N-7 : Reacting 3-methylxanthine with isobutyl bromide in NMP at 85–125°C for 4–8 hours in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as a catalyst. KI accelerates the reaction by facilitating bromide displacement, reducing reaction time by 40% compared to uncatalyzed conditions.
- Functionalization at N-1 : Introducing the 3-chlorobenzyl group via nucleophilic substitution using 3-chlorobenzyl chloride in ethyl acetate. Triethylamine (TEA) is added to scavenge HCl, preventing side reactions.
Key parameters:
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Isobutyl bromide, K₂CO₃, KI | NMP | 85–125 | 4–8 | 78–82 |
| 2 | 3-Chlorobenzyl chloride, TEA | Ethyl acetate | 25–30 | 12 | 85 |
Purification and Isolation
Post-synthetic purification involves:
- Neutralization : Adding sodium bicarbonate to quench residual acid, followed by filtration to remove salts.
- Distillation : Removing low-boiling solvents (e.g., ethyl acetate) under reduced pressure.
- Crystallization : Recrystallizing the crude product from a 3:1 toluene:hexane mixture yields 99.45% pure compound, as verified by GC and HPLC.
Analytical Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, isobutyl-CH₃), 2.21 (s, 3H, pyrazole-CH₃), 3.45 (s, 3H, N-CH₃), 5.12 (s, 2H, N-CH₂-C₆H₄Cl).
- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrazole).
Purity Metrics :
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (UV 254) | 99.45 | <0.1% unreacted pyrazole |
| GC-FID | 99.2 | Residual solvent <0.05% |
Comparative Methodological Analysis
The table below contrasts key synthetic approaches:
Industrial Scalability and Challenges
- Catalyst Recovery : Benzenesulfonic acid can be recycled via aqueous extraction, reducing costs by 15–20%.
- Temperature Sensitivity : Exothermic reactions during pyrazole coupling require precise control (<5°C fluctuations) to prevent decomposition.
- Regulatory Compliance : Residual solvent levels (e.g., NMP) must comply with ICH Q3C guidelines, necessitating rigorous distillation.
Q & A
Q. What are the optimal synthetic routes and purification strategies for synthesizing 1-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione?
The synthesis typically involves multi-step alkylation and chlorination reactions. For example:
- Step 1 : Alkylation of purine precursors with 3-chlorobenzyl halides under controlled conditions (e.g., dry DMF, 60–80°C) to introduce the chlorobenzyl moiety.
- Step 2 : Coupling with 3,5-dimethylpyrazole via nucleophilic substitution, requiring base catalysis (e.g., KCO) to activate the purine core.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final purification may require recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural characterization of this compound be systematically validated?
A combination of spectroscopic and analytical methods is essential:
- NMR : H and C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClNO).
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable.
- HPLC-PDA : To assess purity and detect trace impurities .
Q. What methodologies are recommended for preliminary biological activity screening?
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based or radiometric assays.
- Cell-Based Assays : Evaluate cytotoxicity (e.g., MTT assay) and selectivity in cancer vs. normal cell lines.
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity for derivatives?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in alkylation or substitution reactions.
- Reaction Path Search : Tools like GRRM or IRC analysis can map energy barriers and identify low-energy pathways, reducing trial-and-error experimentation .
Q. What mechanistic insights explain the compound’s reactivity under varying pH and solvent conditions?
- pH-Dependent Stability : Conduct kinetic studies in buffered solutions (pH 3–10) to identify hydrolysis-prone functional groups (e.g., chlorobenzyl or pyrazole moieties).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while protic solvents (e.g., MeOH) may stabilize intermediates via hydrogen bonding .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Meta-Analysis : Pool data from enzyme, cell-based, and in vivo assays to identify assay-specific artifacts (e.g., off-target effects in cell models).
- Dose-Response Curves : Compare EC/IC values across platforms to assess consistency.
- Orthogonal Validation : Use CRISPR knockdown or chemical probes to confirm target engagement .
Q. What strategies enable comparative analysis with structural analogs to improve selectivity?
Create a comparative table of analogs and their properties:
Such comparisons highlight substituent effects on activity and guide rational design .
Q. How can design of experiments (DOE) improve reaction yield and reproducibility?
- Factorial Design : Vary temperature, solvent, and catalyst loading to identify critical parameters. For example, a 2 factorial design can optimize alkylation yield.
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to predict optimal conditions .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and oxidative stress (HO) to identify degradation products via LC-MS.
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS .
Q. How can synergistic effects with other therapeutic agents be systematically evaluated?
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1).
- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the combination vs. monotherapy .
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